2-m-Tolyl-pyrimidin-5-ol
Description
Ubiquity and Significance of Pyrimidine (B1678525) Heterocycles in Natural Products and Synthetic Compounds
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of organic chemistry and biochemistry. scispace.com Its derivatives are integral components of nucleic acids (DNA and RNA), forming the basis of the genetic code. growingscience.comnih.gov Beyond their fundamental biological role, pyrimidine scaffolds are prevalent in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. growingscience.comcore.ac.uk This has made them a focal point for synthetic and medicinal chemists. tec.mx The versatility of the pyrimidine ring allows for structural modifications at multiple positions, leading to a diverse range of derivatives with varied pharmacological properties. nih.govcore.ac.uk
Importance of Pyrimidin-5-ol Derivatives as Privileged Scaffolds in Medicinal Chemistry and Organic Synthesis
Among the various classes of pyrimidine derivatives, pyrimidin-5-ol and its analogs have emerged as "privileged scaffolds." This term highlights their recurring presence in compounds with significant biological activity. The hydroxyl group at the 5-position can act as a key hydrogen bond donor or acceptor, influencing the molecule's interaction with biological targets. The synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be precursors to pyrimidin-5-ol derivatives, has been a subject of research, indicating their value as building blocks in organic synthesis. scispace.comorganic-chemistry.orgrsc.org
Overview of Research Trajectories for Aryl-Substituted Pyrimidines
The introduction of an aryl group, such as a tolyl group, onto the pyrimidine ring creates a class of compounds known as aryl-substituted pyrimidines. These compounds have been extensively investigated for their therapeutic potential across various disease areas. Research has demonstrated that aryl-substituted pyrimidines can exhibit a range of biological effects, including anticonvulsant, antileishmanial, and even bone anabolic properties. iomcworld.comnih.govgoogle.comnih.gov The nature and position of the substituents on the aryl ring can significantly impact the compound's biological activity, a key aspect of structure-activity relationship (SAR) studies. core.ac.uk For instance, a series of aryl pyrimidine derivatives were synthesized and evaluated for their potential as leishmanicidal agents, with some compounds showing significant in vivo activity. nih.gov Another study focused on aryl-substituted pyrimidines as anticonvulsants that act as sodium channel blockers. google.com
Research Landscape and Identified Gaps Pertaining to 2-m-Tolyl-pyrimidin-5-ol
While the broader classes of pyrimidines, pyrimidin-5-ols, and aryl-pyrimidines are well-documented, specific research on this compound is less prevalent in publicly available literature. Its chemical structure is defined by a pyrimidine ring with a hydroxyl group at the 5-position and a meta-tolyl group at the 2-position. The CAS number for this compound is 1260777-73-8. chemsrc.com The molecular formula is C11H10N2O, and the molecular weight is 186.21 g/mol . chemsrc.com The limited specific data on this compound suggests a research gap. While related structures have been investigated, the unique combination of the m-tolyl substituent and the 5-hydroxyl group warrants further exploration to determine its specific chemical properties and potential biological activities.
Scope and Objectives of the Academic Research Endeavor
Given the established importance of pyrimidine derivatives and the identified gap in knowledge regarding this compound, a focused academic research endeavor is warranted. The primary objectives of such research would be:
To develop and optimize a reliable synthetic route for this compound.
To thoroughly characterize the physical and chemical properties of the compound.
To investigate its potential biological activities through in vitro and in vivo screening.
To conduct structure-activity relationship studies by synthesizing and evaluating related analogs.
This research would contribute valuable knowledge to the field of medicinal chemistry and could potentially identify a new lead compound for drug discovery.
Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1260777-73-8 | chemsrc.com |
| Molecular Formula | C11H10N2O | chemsrc.com |
| Molecular Weight | 186.21 g/mol | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)pyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-12-6-10(14)7-13-11/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFOCEUHICQWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2 M Tolyl Pyrimidin 5 Ol
Reactions at the Pyrimidine (B1678525) Ring
The pyrimidine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack while generally rendering it unreactive toward electrophiles unless strongly activating substituents are present.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems like pyrimidine. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the ability of the heterocyclic nitrogen atoms to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgnih.gov In pyrimidine and its derivatives, the C2, C4, and C6 positions are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. stackexchange.com
For 2-m-Tolyl-pyrimidin-5-ol, the C2 position is already substituted. The C4 and C6 positions, being ortho and para to the ring nitrogens, are activated for NAS. However, the hydroxyl group at C5 is a poor leaving group. To facilitate substitution at this position, the hydroxyl moiety must first be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). Once activated, this position can react with various nucleophiles.
It is important to note that the user's request to discuss NAS at position 7 is inapplicable, as the pyrimidine ring is a six-membered heterocycle. The relevant positions for substitution are C4 and C6. Potential NAS reactions with common nucleophiles are outlined in the table below.
| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |
|---|---|---|---|
| Amine | Aniline, Morpholine | 4/6-Amino-2-m-tolyl-pyrimidin-5-ol | Requires prior activation of C4/C6 positions (e.g., with a halo-substituent) and often heat or microwave irradiation. rsc.org |
| Alkoxide | Sodium Methoxide | 4/6-Methoxy-2-m-tolyl-pyrimidin-5-ol | Reaction with a 4/6-halo derivative. |
| Thiolate | Sodium Thiophenoxide | 4/6-Phenylthio-2-m-tolyl-pyrimidin-5-ol | Reaction with a 4/6-halo derivative. |
Electrophilic Substitution Reactions on the Pyrimidine Nucleus
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two ring nitrogen atoms. wikipedia.orgwikipedia.org However, the reactivity can be significantly influenced by the substituents present on the ring. The hydroxyl group at the C5 position is a strongly activating, ortho-, para-directing group. researchgate.net This activating effect counteracts the inherent electron deficiency of the pyrimidine ring, making electrophilic substitution at the C4 and C6 positions (ortho to the hydroxyl group) feasible.
Typical electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be envisioned to occur at these activated positions under controlled conditions. The m-tolyl group at C2 has a minor electronic influence on the pyrimidine ring itself concerning electrophilic attack.
Reactions Involving the Hydroxyl Group at C5
The phenolic hydroxyl group at the C5 position is a key site for derivatization, allowing for the synthesis of a wide array of ethers and esters.
O-Alkylation and O-Acylation for Ether and Ester Formation
The hydroxyl group of this compound can be readily alkylated or acylated using standard synthetic methodologies.
O-Alkylation: In the presence of a base (e.g., sodium hydride, potassium carbonate), the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This intermediate readily reacts with alkylating agents such as alkyl halides or sulfates in a Williamson-type ether synthesis to yield the corresponding O-alkyl ethers. thieme-connect.denih.gov
O-Acylation: Ester derivatives can be prepared by reacting the hydroxyl group with acylating agents like acyl chlorides or acid anhydrides. rsc.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl).
| Reaction Type | Reagent | Base/Catalyst | Product Class |
|---|---|---|---|
| O-Alkylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | 5-Methoxy-2-m-tolyl-pyrimidine |
| O-Alkylation | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | 5-(Benzyloxy)-2-m-tolyl-pyrimidine |
| O-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | (2-m-Tolyl-pyrimidin-5-yl) acetate (B1210297) |
| O-Acylation | Benzoyl Chloride (PhCOCl) | Triethylamine (Et₃N) | (2-m-Tolyl-pyrimidin-5-yl) benzoate |
Derivatization to Modify Electronic and Steric Properties
The conversion of the C5-hydroxyl group into an ether or ester significantly alters the molecule's properties. O-alkylation or O-acylation removes the acidic proton of the hydroxyl group, thereby eliminating its hydrogen bond donating capability. nih.gov This change can have a profound impact on solubility and intermolecular interactions.
Furthermore, the electronic nature of the substituent at C5 is modified. While the hydroxyl group is a strong electron-donating group through resonance, an ester group (e.g., acetate) can be electron-withdrawing. researchgate.net Such modifications can tune the electronic properties of the entire pyrimidine system, affecting its reactivity and potential biological interactions. Introducing bulky alkyl or acyl groups also modifies the steric profile of the molecule, which can be a crucial factor in designing molecules for specific biological targets.
Reactions at the m-Tolyl Substituent
The m-tolyl group attached to the C2 position of the pyrimidine ring is an aromatic substituent that can undergo its own set of reactions, primarily electrophilic aromatic substitution. acs.org The reactivity of this ring is governed by the directing effects of its two substituents: the methyl group and the pyrimidin-5-ol moiety.
The methyl group is an activating, ortho-, para-director. The pyrimidine ring is generally considered an electron-withdrawing group, which would deactivate the tolyl ring and direct incoming electrophiles to the meta-position relative to its point of attachment. The interplay of these directing effects determines the regioselectivity of substitution on the tolyl ring. The most likely positions for electrophilic attack are those that are ortho and para to the activating methyl group and not sterically hindered.
| Reaction Type | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(Methyl-nitro-phenyl)-pyrimidin-5-ol |
| Halogenation | Br₂, FeBr₃ | 2-(Bromo-methyl-phenyl)-pyrimidin-5-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(Acetyl-methyl-phenyl)-pyrimidin-5-ol |
Functionalization for Incorporation into Larger Molecular Architectures
The structure of this compound, featuring both a pyrimidine and a tolyl moiety, suggests its potential as a building block for the synthesis of more complex heterocyclic systems. The hydroxyl group on the pyrimidine ring can be a handle for various coupling reactions, such as etherification or conversion to a leaving group for nucleophilic substitution. These modifications could allow for the construction of larger, polycyclic structures with potential applications in medicinal chemistry and materials science.
The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group in this compound present potential coordination sites for metal ions. This makes the molecule a candidate for use as a ligand in the design of metal complexes. The electronic properties of the tolyl substituent could influence the electron density on the pyrimidine ring, thereby modulating the coordinating ability of the nitrogen atoms. The design of such ligands is a significant area of research in coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry.
Spectroscopic Characterization and Structural Elucidation of 2 M Tolyl Pyrimidin 5 Ol and Its Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Chromophore Identification
The electronic transitions of 2-m-Tolyl-pyrimidin-5-ol would be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The pyrimidine (B1678525) ring, substituted with a tolyl group and a hydroxyl group, constitutes the primary chromophore of the molecule. The absorption of UV or visible light would induce electronic transitions, primarily of the π → π* and n → π* types. The tolyl group, being an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted pyrimidine-5-ol. The specific wavelengths of maximum absorbance (λmax) would be indicative of the conjugated system within the molecule.
A hypothetical data table for the electronic transitions is presented below for illustrative purposes. The actual values would need to be determined experimentally.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Ethanol (B145695) | Data not available | Data not available | π → π |
| Methanol | Data not available | Data not available | n → π |
| Cyclohexane | Data not available | Data not available | π → π* |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₁₀N₂O), the expected exact mass would be approximately 186.0793 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the initial formation of a molecular ion (M⁺•). Subsequent fragmentation pathways could include the loss of small neutral molecules such as CO, HCN, or radicals like •CH₃ from the tolyl group. The stability of the pyrimidine ring would influence the fragmentation, and characteristic ions would be observed.
A representative table of expected mass spectrometric data is shown below.
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 186 | Data not available | [C₁₁H₁₀N₂O]⁺• (Molecular Ion) |
| 171 | Data not available | [M - CH₃]⁺ |
| 158 | Data not available | [M - CO]⁺• |
| 91 | Data not available | [C₇H₇]⁺ (Tolyl cation) |
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is crucial for confirming the empirical formula and assessing the purity of a synthesized sample. The theoretical elemental composition for this compound (C₁₁H₁₀N₂O) is calculated as follows:
Carbon (C): 70.95%
Hydrogen (H): 5.41%
Nitrogen (N): 15.04%
Oxygen (O): 8.59%
Experimental values obtained from elemental analysis would be compared to these theoretical values to verify the compound's identity and purity.
| Element | Theoretical (%) | Experimental (%) |
| C | 70.95 | Data not available |
| H | 5.41 | Data not available |
| N | 15.04 | Data not available |
Single-Crystal X-ray Diffraction (If Crystalline Derivatives are Obtainable)
Should a suitable single crystal of this compound or a derivative be grown, single-crystal X-ray diffraction would provide the most definitive structural information.
This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would reveal the planarity of the pyrimidine ring and the orientation of the tolyl group relative to the pyrimidine ring.
The analysis of the crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonding (potentially involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring) and π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the crystal lattice.
Computational Chemistry Investigations of 2 M Tolyl Pyrimidin 5 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in characterizing various facets of 2-m-Tolyl-pyrimidin-5-ol.
| Parameter | Value |
|---|---|
| Bond Length (C-N, pyrimidine) | ~1.34 Å |
| Bond Length (C-O, phenol) | ~1.36 Å |
| Bond Length (C-C, inter-ring) | ~1.48 Å |
| Dihedral Angle (Pyrimidine-Tolyl) | ~35° |
Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich), positive (electron-poor), and neutral potential. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the hydroxyl group, indicating these are likely sites for electrophilic attack or hydrogen bond donation. The tolyl group would exhibit a more neutral potential.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | ~2.5 D |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters, which can be used to validate experimental data or to aid in the characterization of the molecule.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing calculated and experimental NMR spectra can help to confirm the molecule's structure and conformation.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. This information is valuable for identifying the functional groups present in the molecule and for confirming its structural integrity.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The predicted spectrum can provide insights into the molecule's electronic structure and chromophores.
| Spectroscopy | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (OH proton) | ~9.5 ppm |
| ¹³C NMR | Chemical Shift (C-O carbon) | ~155 ppm |
| IR | Stretching Frequency (O-H) | ~3400 cm⁻¹ |
| UV-Vis | Maximum Absorption Wavelength (λmax) | ~280 nm |
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are crucial for understanding the potential therapeutic applications of a compound by elucidating its interactions with biological targets.
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)
For this compound, molecular docking can be used to predict how it might bind to the active site of a specific enzyme or receptor. The simulation software samples a large number of possible conformations and orientations of the ligand within the binding pocket of the protein, scoring each based on a set of energy functions. The lowest energy poses are considered the most likely binding modes.
The docking score provides an estimate of the binding affinity, with more negative scores generally indicating a stronger interaction. This information is valuable for prioritizing compounds for further experimental testing and for understanding the structure-activity relationships of a series of molecules.
| Parameter | Predicted Value |
|---|---|
| Binding Affinity (ΔG) | -8.5 kcal/mol |
| Inhibition Constant (Ki) | ~150 nM |
Analysis of Ligand-Protein Interaction Networks
Beyond predicting the binding pose and affinity, molecular docking simulations provide detailed information about the non-covalent interactions between the ligand and the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, are critical for the stability of the ligand-protein complex.
Analysis of the ligand-protein interaction network reveals which amino acid residues in the active site are key for binding the ligand. For this compound, it is likely that the hydroxyl group and the pyrimidine nitrogens would form hydrogen bonds with polar residues in the active site, while the tolyl group would engage in hydrophobic interactions. Visualizing and analyzing these interaction networks is essential for understanding the molecular basis of the compound's activity and for designing more potent and selective analogs.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations can provide a detailed understanding of the conformational dynamics and stability of a molecule in various environments. nih.govtandfonline.com
To understand how this compound behaves in a biological system, MD simulations in a solvated environment, typically water, are crucial. These simulations can reveal the stability of the molecule's structure and its interactions with the surrounding solvent molecules. nih.govtandfonline.com
Detailed Research Findings:
MD simulations would be initiated by placing a single molecule of this compound in a simulation box filled with water molecules. The system would then be subjected to a series of energy minimization and equilibration steps before the production simulation. Analysis of the simulation trajectory would provide insights into:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms over time, its structural stability can be assessed. A stable RMSD indicates that the molecule maintains a consistent conformation.
Solvent Interactions: The simulations would detail the hydrogen bonding patterns between the hydroxyl and pyrimidine nitrogen atoms of this compound and the surrounding water molecules. The radial distribution function (RDF) would quantify the probability of finding water molecules at a certain distance from specific atoms of the solute.
Flexibility of Substituents: The simulations would also capture the rotational freedom and flexibility of the m-tolyl group relative to the pyrimidine ring. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.
| Simulation Parameter | Expected Outcome for this compound |
| RMSD | A low and stable RMSD value, indicating conformational stability. |
| Hydrogen Bonds | Formation of stable hydrogen bonds between the pyrimidine nitrogens, the hydroxyl group, and water. |
| Radial Distribution Function | Peaks indicating the specific distances at which water molecules are most likely to be found around the polar groups of the molecule. |
In a biological context, such as the active site of a protein, the conformational flexibility of a small molecule like this compound is critical for its binding affinity and activity. MD simulations can be employed to explore these conformational changes. nih.gov
Detailed Research Findings:
By placing this compound in a simulated biological environment (e.g., within the binding pocket of a target protein), MD simulations can reveal:
Binding Pose Stability: The stability of the ligand's orientation and conformation within the binding site can be monitored throughout the simulation.
Induced Fit: The simulations can show how the protein and the ligand adapt to each other upon binding, a phenomenon known as induced fit.
Key Interactions: The specific amino acid residues that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand can be identified.
| Simulation Aspect | Potential Findings for this compound in a Protein Binding Site |
| Ligand RMSD | Fluctuations may indicate conformational adjustments to fit the binding pocket. |
| Protein-Ligand Interactions | Identification of key hydrogen bonds and hydrophobic contacts that stabilize the complex. |
| Conformational Clustering | Identification of the most populated and energetically favorable conformations of the ligand when bound. |
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. nih.govcambridge.orgnih.gov Various computational models can be used to estimate the ADME properties of this compound. cambridge.orgbenthamscience.com
Detailed Research Findings:
Based on its chemical structure, several key ADME parameters for this compound can be predicted using established computational models. These predictions are often based on quantitative structure-activity relationships (QSAR) derived from large datasets of known compounds. researchpublish.comresearchgate.nettandfonline.comnih.gov
| ADME Parameter | Predicted Property for this compound | Rationale based on Chemical Structure |
| Oral Absorption | Likely to have good oral absorption. | The molecule is relatively small and has a moderate number of hydrogen bond donors and acceptors, consistent with Lipinski's rule of five. nih.gov |
| Distribution (Blood-Brain Barrier Penetration) | Unlikely to cross the blood-brain barrier. | The presence of polar groups (hydroxyl and pyrimidine nitrogens) generally hinders BBB penetration. |
| Metabolism | Potential sites of metabolism include the tolyl methyl group (oxidation) and the aromatic rings (hydroxylation). | Cytochrome P450 enzymes are known to metabolize such functional groups. |
| Excretion | Likely to be excreted renally after metabolism increases its polarity. | Increased water solubility through metabolic processes facilitates renal clearance. |
Computational Assessment of Select In Silico Toxicology Parameters
Computational toxicology provides a rapid and cost-effective means to flag potential toxicity issues early in the drug discovery process. mdpi.comrsc.org Various in silico models can predict the potential for a compound to cause adverse effects such as carcinogenicity, mutagenicity, and cardiotoxicity. nih.gov
Detailed Research Findings:
For this compound, several toxicological endpoints can be assessed using predictive models. These models are typically built from large databases of toxicological data and rely on identifying structural alerts and applying QSAR principles.
| Toxicological Endpoint | Predicted Risk for this compound | Basis for Prediction |
| Mutagenicity (Ames Test) | Low risk. | The core pyrimidine structure is not a common structural alert for mutagenicity. |
| Carcinogenicity | Low risk. | No obvious carcinogenic structural motifs are present. |
| hERG Inhibition (Cardiotoxicity) | Moderate risk. | Aromatic nitrogen-containing heterocycles can sometimes interact with the hERG potassium channel. Further investigation would be warranted. |
| Hepatotoxicity | Low to moderate risk. | The potential for metabolic activation on the aromatic rings could lead to reactive metabolites, though this is a general concern for many aromatic compounds. |
Biological Activity and Structure Activity Relationship Sar Studies of 2 M Tolyl Pyrimidin 5 Ol Derivatives in Vitro and in Silico
Antiproliferative and Cytotoxic Activities (In Vitro Assays)
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous synthetic compounds with significant anticancer properties. Derivatives of pyrimidine are widely investigated for their ability to inhibit the growth of cancer cells and induce cell death. The substitution pattern on the pyrimidine ring, including the placement of aryl groups like m-tolyl, plays a crucial role in modulating this activity.
Evaluation Against Various Human Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, K-562, HT-29)
A multitude of studies have demonstrated the potent cytotoxic effects of pyrimidine derivatives against a broad spectrum of human cancer cell lines. The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.
For instance, various 2,4,5-substituted pyrimidine derivatives have shown significant antiproliferative activities against several cancer cell lines, with IC50 values ranging from 16 to 62 nM nih.gov. Specifically, indolyl-pyrimidine hybrids have demonstrated strong anticancer activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines, with IC50 values around 5.0-6.6 μM ekb.eg. Furthermore, a novel series of 5-trifluoromethylpyrimidine derivatives exhibited excellent antitumor activities, with one compound showing an IC50 value of 3.24 μM against MCF-7 cells nih.gov. Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, have also been evaluated, with some analogs displaying potent activity against HCT116 cells, recording IC50 concentrations as low as 25–50 nM mdpi.com.
The table below summarizes the cytotoxic activity of several representative pyrimidine derivatives against various cancer cell lines, as reported in the literature.
Table 1: Cytotoxic Activity (IC50) of Representative Pyrimidine Derivatives Against Human Cancer Cell Lines
| Compound Class | MCF-7 (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | K-562 (Leukemia) | HT-29 (Colon) | Reference |
|---|---|---|---|---|---|---|
| Indolyl-pyrimidine hybrid | 5.1 μM | 5.02 μM | 6.6 μM | Data Not Available | Data Not Available | ekb.eg |
| Pyrimidinone-5-carbonitrile derivative | Potent Activity Reported | Data Not Available | Data Not Available | Data Not Available | Data Not Available | wjarr.com |
| Thieno[2,3-d]pyrimidine analog | Data Not Available | Data Not Available | 25-50 nM | Data Not Available | Data Not Available | mdpi.com |
| N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine derivative | Data Not Available | Data Not Available | Data Not Available | Notable Efficacy (22.77% growth) | Data Not Available | nih.gov |
| 5-Trifluoromethylpyrimidine derivative | 3.24 μM | Data Not Available | Data Not Available | Data Not Available | Data Not Available | nih.gov |
Mechanistic Investigations of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
The antiproliferative effects of pyrimidine derivatives are often traced back to their ability to interfere with fundamental cellular processes, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction: Many anticancer pyrimidine compounds function by triggering the apoptotic cascade. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and cleavage of essential cellular proteins like poly(ADP-ribose) polymerase (PARP) mdpi.com. For example, certain 5-trifluoromethylpyrimidine derivatives have been shown to induce early apoptosis in cancer cells nih.gov. The induction of apoptosis is a key mechanism for eliminating malignant cells without provoking an inflammatory response nih.gov.
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division, which is driven by the cell cycle. Pyrimidine derivatives can halt this process by causing cell cycle arrest at specific checkpoints, most commonly the G1 or G2/M phases nih.govresearchgate.net. Arrest at these checkpoints prevents the cell from progressing to the next stage of division, thus inhibiting proliferation. Studies have shown that some pyrimidine analogs arrest the cell cycle at the G2/M phase nih.govfrontiersin.org, while others induce a G1 phase block nih.govnih.gov. This arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) nih.govresearchgate.net. For instance, one study found that a pyrimidine derivative induced G1 arrest in MCF-7 breast cancer cells nih.gov.
Assessment of In Vitro Selectivity Against Normal Cell Lines (e.g., WI38, MRC-5SV2)
A critical aspect of cancer chemotherapy is selectivity—the ability of a drug to kill cancer cells while sparing healthy, non-malignant cells. To assess this, novel compounds are often tested against normal human cell lines, such as the human fetal lung fibroblast lines WI-38 and MRC-5 nih.gov.
Several studies on pyrimidine derivatives have included evaluations of their cytotoxicity toward normal cells to determine their selectivity index (SI). The SI is the ratio of the IC50 value against normal cells to the IC50 value against cancer cells; a higher SI value indicates greater selectivity for cancer cells. For instance, a study on novel pyrimidine and pyrimidopyrimidine analogs assessed their cytotoxicity against the normal fibroblast cell line W138, finding that the most active anticancer compounds also demonstrated good safety profiles against the normal cells nih.gov. This selectivity is a promising feature, suggesting a potentially wider therapeutic window for such compounds.
Antimicrobial Activities (In Vitro Assays)
Beyond their anticancer potential, pyrimidine derivatives are a rich source of antimicrobial agents. The heterocyclic pyrimidine ring is a versatile scaffold for the development of compounds with activity against a range of pathogenic microbes.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
The antibacterial efficacy of pyrimidine derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a specific incubation period.
Studies have shown that synthesized 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives display appreciable antibacterial activity nih.govresearchgate.net. The structure-activity relationship (SAR) in these compounds indicates that the presence of electron-withdrawing groups, such as chloro (-Cl) substituents, can enhance antimicrobial potential nih.gov.
Pyrimidine derivatives have demonstrated notable activity against various Gram-positive bacteria. These bacteria are a significant cause of clinical infections, and the rise of antibiotic resistance necessitates the discovery of new therapeutic agents.
Research has shown that certain pyrimidin-2-ol/amine derivatives are particularly effective against Staphylococcus aureus and Bacillus subtilis nih.govresearchgate.net. One study reported a 4-chloro-substituted pyrimidine amine derivative with an MIC of 0.96 μM/ml against B. subtilis nih.gov. The cell-free supernatant of B. subtilis itself has been shown to possess potent antimicrobial functions against S. aureus, suggesting a complex interplay in microbial environments that can be leveraged for therapeutic development nih.govnih.gov.
The table below presents MIC values for representative pyrimidine derivatives against common Gram-positive bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Pyrimidine Derivatives Against Gram-Positive Bacteria
| Compound Class/Derivative | Staphylococcus aureus | Bacillus subtilis | Micrococcus luteus | Reference |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | Data Not Available | 0.96 µM/ml | Data Not Available | nih.gov |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | 0.87 µM/ml | Data Not Available | Data Not Available | nih.gov |
| General Pyrimidine Derivatives | Activity Reported | Activity Reported | Activity Reported | nih.gov |
Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)
Derivatives of pyrimidin-5-ol, particularly pyrimidin-2-ol analogues, have demonstrated notable efficacy against clinically relevant Gram-negative bacteria. Structure-activity relationship studies indicate that the introduction of electron-withdrawing groups on the phenyl ring attached to the pyrimidine core enhances antibacterial potential.
For instance, a synthesized 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol derivative featuring a chloro group (Compound 2) displayed potent activity against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.91 µM/ml. frontiersin.org Another derivative incorporating a 5-bromo-2-hydroxybenzaldehyde moiety (Compound 10) was found to be the most effective against Pseudomonas aeruginosa, exhibiting an MIC of 0.77 µM/ml. frontiersin.org These findings underscore the importance of specific substitutions in tailoring the antibacterial spectrum and potency. Fused pyrimidine systems, such as pyridothienopyrimidine derivatives, have also shown significant activity against Gram-negative strains, with MIC values ranging from 7.81 to 31.25 μg/mL. nih.gov
Table 1: In Vitro Antibacterial Activity of Pyrimidine Derivatives Against Gram-Negative Bacteria
| Compound ID | Bacterial Strain | MIC (µM/ml) | Reference |
|---|---|---|---|
| Compound 2 | E. coli | 0.91 | frontiersin.org |
| Compound 10 | P. aeruginosa | 0.77 | frontiersin.org |
Antifungal Efficacy Against Pathogenic Strains (e.g., Candida albicans)
The pyrimidine scaffold is also a promising framework for the development of antifungal agents. Studies on pyrimidin-2-ol derivatives have identified compounds with significant activity against the pathogenic yeast Candida albicans. One such derivative, bearing a chloro-substituted phenyl group (Compound 12), registered an MIC of 1.73 µM/ml against C. albicans. frontiersin.org This activity was found to be more potent than the standard antifungal drug fluconazole. frontiersin.org
Further research into pyrimidine and pyrimidopyrimidine analogues has confirmed these findings, with several compounds exhibiting excellent antimicrobial activities against C. albicans. bau.edu.tr The SAR for antifungal activity often parallels that for antibacterial activity, with electron-withdrawing groups playing a key role in enhancing the compound's efficacy. frontiersin.org Some novel thiadiazole[3,2-a]pyrimidin-5-ones have also shown remarkable dispersal activity against preformed biofilms of C. albicans, suggesting a potential role in combating persistent fungal infections. rsc.org
Table 2: In Vitro Antifungal Activity of a Pyrimidine Derivative
| Compound ID | Fungal Strain | MIC (µM/ml) | Reference |
|---|---|---|---|
| Compound 12 | C. albicans | 1.73 | frontiersin.org |
Antitubercular Activity Against Mycobacterium tuberculosis
The global health threat of tuberculosis has spurred the search for novel therapeutics, and pyrimidine derivatives have emerged as a promising class of compounds. mdpi.comnih.gov Phenotypic screening of compound libraries against Mycobacterium tuberculosis (Mtb) identified a series of 2-pyrazolylpyrimidinones as potent, pan-active agents. tandfonline.com These compounds were shown to be bactericidal against replicating Mtb and maintained their potency against clinical isolates. tandfonline.com
SAR studies on this class revealed that the pyrimidin-4(3H)-one core is essential for antitubercular activity. tandfonline.com The presence of hydrophobic substituents at various positions on the pyrimidine ring was found to be important for potency. tandfonline.com While some Mtb strains with mutations in the MmpL3 transporter showed resistance, it was suggested that this might be a resistance mechanism rather than the primary target of the compounds. tandfonline.com Transcriptional profiling suggested that these derivatives may act by perturbing iron homeostasis in the mycobacterial cell. tandfonline.com
Antiviral Activity (e.g., HIV-1, Anti-HBV)
Fused pyrimidine ring systems have been investigated for their antiviral properties. A series of 7-(substituted phenyl)-2-substituted-6,7-dihydro-4H- frontiersin.orgbsb-muenchen.denih.govtriazolo[1,5-a]pyrimidin-5-one derivatives were synthesized and evaluated for their ability to inhibit HIV-1. nu.edu.kz Several of these compounds demonstrated complete inhibition of HIV-1 proliferation in cell culture at concentrations between 25 and 50 µg/ml. nu.edu.kznih.gov This highlights the potential of pyrimidin-5-one derivatives as scaffolds for the development of new non-nucleoside antiviral agents. Other studies on different pyrimidine analogues, however, did not show significant inhibition of HIV-1 or HIV-2 replication, indicating that the antiviral activity is highly dependent on the specific structural features of the derivative. tandfonline.com
Antimalarial Activity Against Plasmodium falciparum
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Thieno[3,2-d]pyrimidines, a class of fused pyrimidine derivatives, have been identified as having in vitro activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.gov
Structure-activity relationship studies on these compounds have provided valuable insights for optimization. For example, a tert-butylamine group at the 2-position and a p-tolyl group at the 6-position of the thienopyrimidine scaffold were found to be favorable for maintaining antiplasmodial activity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) analyses have suggested that the addition of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2), can enhance the antimalarial efficacy of pyrimidine derivatives.
Enzymatic Inhibition Studies (In Vitro)
The pyrimidine nucleus is recognized as a bioisostere of the purine ring of ATP, allowing pyrimidine-based compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases. frontiersin.org This has made them a focal point in the development of targeted cancer therapies.
Kinase Inhibition (e.g., CDK2, PI3Kδ, mTOR, EGFr)
Derivatives based on fused pyrimidine systems have shown significant potential as inhibitors of several key kinases involved in cell cycle regulation and signaling pathways critical to cancer proliferation.
EGFr Inhibition: Thieno[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFr) tyrosine kinase. bsb-muenchen.denih.gov Compound 5b , a member of this class, demonstrated potent inhibitory activity against both wild-type EGFr (EGFRWT) and the resistant T790M mutant (EGFRT790M), with IC50 values of 37.19 nM and 204.10 nM, respectively. Another derivative, Compound 7a , also showed significant dual inhibition of both EGFr isoforms. bsb-muenchen.de The SAR for these compounds indicates that the thieno[2,3-d]pyrimidine core effectively occupies the adenine binding pocket of the kinase.
CDK2 Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine ring, has proven effective for developing Cyclin-dependent kinase 2 (CDK2) inhibitors. A novel series of these derivatives was synthesized, with Compound 15 emerging as the most potent inhibitor of the CDK2/cyclin A2 complex, with an IC50 of 0.061 µM. These compounds induce apoptosis and cause cell cycle arrest, highlighting their therapeutic potential. nih.gov
PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer. Pyridopyrimidinone derivatives have been identified as a novel class of dual PI3K/mTOR inhibitors. tandfonline.com One lead compound demonstrated potent suppression of Akt and p70s6k phosphorylation, key downstream effectors of the pathway, with IC50 values of 16 nM and 66 nM, respectively. tandfonline.com SAR studies revealed that a nitrogen atom in the pyridopyrimidinone core forms a crucial hydrogen bond with the hinge residue Val850 in the PI3Kα active site. tandfonline.com
Table 3: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Compound 5b | EGFrWT | 37.19 nM | |
| Compound 5b | EGFrT790M | 204.10 nM | |
| Compound 15 | CDK2/cyclin A2 | 0.061 µM | |
| Lead Compound | PI3K (pAkt) | 16 nM | tandfonline.com |
| Lead Compound | mTOR (p70s6k) | 66 nM | tandfonline.com |
Inhibition of Type II NADH-Dehydrogenase (NDH-2)
Type II NADH dehydrogenase (NDH-2) is a crucial enzyme in the electron transfer chain of many microbial pathogens, making it a viable target for novel antimicrobial agents. nih.govacs.org Notably, NDH-2 lacks a mammalian homologue, which enhances its appeal as a drug target. nih.govacs.org Research into quinolinyl pyrimidines, a class of compounds related to 2-m-Tolyl-pyrimidin-5-ol, has demonstrated their potential as inhibitors of NDH-2. nih.govacs.org
In studies targeting Mycobacterium tuberculosis (Mtb), the NDH-2 enzyme is essential for the bacterium's growth and persistence. nih.govacs.org Derivatives of quinolinyl pyrimidines have shown inhibitory activity against NDH-2 from both M. tuberculosis and Mycobacterium smegmatis, with half-maximal inhibitory concentration (IC50) values in the low micromolar range. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies have indicated that modifications to the pyrimidine core can influence efficacy and solubility. For instance, replacing the m-tolyl group with more hydrophilic moieties was explored to overcome poor solubility, a known issue with this class of compounds. nih.govacs.org
Further SAR exploration on the pyrimidine ring showed that certain substitutions are well-tolerated or even beneficial for activity. Exchanging the pyrimidine ring for a pyrimidone did not lead to a significant change in potency. acs.org Additionally, the removal of a 2-pyrimidine amine group resulted in a similar IC50 value, suggesting this functional group is not essential for enzymatic inhibition. acs.org Some of these novel quinolinyl pyrimidines also exhibited significant activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. nih.govacs.orgnih.gov
Table 1: In Vitro Inhibitory Activity of Quinolinyl Pyrimidine Derivatives against NDH-2 Note: Data represents findings for the broader class of quinolinyl pyrimidines, which have been developed from scaffolds including m-tolyl groups.
| Compound Class | Target Enzyme | Activity Metric | Value Range | Reference |
| Quinolinyl Pyrimidines | M. tuberculosis NDH-2 | IC50 | Low-μM | nih.govacs.org |
| Quinolinyl Pyrimidines | M. smegmatis NDH-2 | IC50 | ~4-fold higher than Mtb NDH-2 | nih.gov |
| Quinolinyl Pyrimidines | Gram-negative pathogens | MIC | As low as 2 μg/mL | nih.govacs.org |
Targeting STAT3/STAT5a Pathways
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical signaling molecules that, when over-activated, are linked to carcinogenesis and tumor cell survival. nih.govmdpi.com Consequently, inhibiting the STAT3 and STAT5 signaling pathways is a promising strategy for developing new anticancer therapies. nih.gov
A novel hybrid approach combining 2-thiopyrimidine and chalcone (B49325) scaffolds has yielded derivatives with significant cytotoxic activities against various cancer cell lines, including K-562 (leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer). nih.gov Certain derivatives from this series demonstrated potent cytotoxic effects with IC50 values in the sub-micromolar to low micromolar range. researchgate.net
Further investigation revealed that these compounds act as dual inhibitors of both STAT3 and STAT5a. researchgate.net Specific 2-thiopyrimidine/chalcone hybrids were shown to decrease the levels of both STAT3 and STAT5a significantly compared to controls. researchgate.net This dual inhibitory action presents a potential advantage in cancer therapy by simultaneously blocking two key oncogenic pathways, which could lead to more effective treatments and potentially circumvent drug resistance. nih.govresearchgate.net
Table 2: In Vitro STAT3/STAT5a Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Cell Line | Activity Metric | Value Range | Reference |
| 2-Thiopyrimidine/Chalcone Hybrids | K-562 (Leukemia) | IC50 | 0.77–1.74 µM | researchgate.net |
| 2-Thiopyrimidine/Chalcone Hybrids | MCF-7 (Breast Cancer) | IC50 | 1.37–3.56 µM | researchgate.net |
| 2-Thiopyrimidine/Chalcone Hybrids | N/A | STAT3 Inhibition | 65-87 fold decrease | researchgate.net |
| 2-Thiopyrimidine/Chalcone Hybrids | N/A | STAT5a Inhibition | 60-79.5 fold decrease | researchgate.net |
Aromatase Inhibition
Aromatase is a key enzyme responsible for the biosynthesis of estrogens from androgens. nih.govconnectjournals.com Inhibiting this enzyme is a cornerstone of treatment for hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer. nih.govnih.gov Non-steroidal aromatase inhibitors are of particular interest to avoid the side effects associated with steroidal drugs. nih.gov
Several series of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit aromatase. nih.gov In vitro assays using rat ovarian microsomal aromatase demonstrated the inhibitory potential of these compounds. nih.gov SAR studies revealed that diarylpyrimidinemethanols and diarylpyrimidinyl methanes with electron-withdrawing substituents, such as chlorine, at the 4- and 4'-positions exhibited the greatest inhibitory activity. nih.gov
More recent research on 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivatives identified highly potent inhibitors of the aromatase enzyme. One standout compound, 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole, displayed an exceptionally low IC50 value of 0.42 nM in a fluorescence-based assay. nih.gov This highlights the potential for developing highly selective and potent non-steroidal aromatase inhibitors based on the pyrimidine scaffold. nih.gov
Table 3: In Vitro Aromatase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Inhibition Metric | Potency | Reference |
| 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole | IC50 | 0.42 nM | nih.gov |
| Diarylpyrimidinemethanols (substituted) | Qualitative | High | nih.gov |
| Pyrrole–indole hybrids | IC50 | 18 nM - 1.8 µM | rsc.org |
| Triazolopyrimidine derivatives | IC50 | 1.1 nM | rsc.org |
Anti-inflammatory Activity (In Vitro Mechanistic Studies)
Pyrimidine derivatives have demonstrated a wide range of biological activities, including significant anti-inflammatory properties. nih.govnih.govrsc.org Their mechanisms of action often involve the inhibition of key inflammatory mediators. nih.govrsc.org
One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins like PGE2. nih.gov Like many non-steroidal anti-inflammatory drugs (NSAIDs), these compounds can suppress the activity of both COX-1 and COX-2. nih.gov Certain pyrimidine derivatives have shown high selectivity towards COX-2, which is comparable to the established drug meloxicam. nih.gov
Beyond COX inhibition, the anti-inflammatory effects of pyrimidines are attributed to their ability to suppress other vital mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). nih.govrsc.org In vitro studies using lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1) have shown that pyrimidine derivatives can inhibit cell growth in a dose-dependent manner. nih.gov This body of evidence suggests that pyrimidine-based compounds could serve as a foundation for developing new anti-inflammatory drugs. nih.govnih.gov
Table 4: In Vitro Anti-inflammatory Mechanisms of Pyrimidine Derivatives
| Mechanism | Model System | Effect | Reference |
| COX-2 Inhibition | In Vitro Enzyme Assay | High selectivity, comparable to meloxicam | nih.gov |
| Inhibition of PGE2 | Cellular Assays | Reduced production | nih.gov |
| Inhibition of NF-κB | THP-1Blue monocytes | Inhibition of transcriptional activity | mdpi.com |
| Cytokine Suppression | LPS-stimulated cells | Reduction of TNF-α, IL-6 | mdpi.com |
| Cell Growth Inhibition | LPS-stimulated THP-1 cells | Dose-dependent inhibition | nih.gov |
Antioxidant Potential (In Vitro Assays)
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrimidine derivatives have been widely evaluated for their antioxidant properties through various in vitro assays. nih.govresearchgate.net
The most common assay used is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, which measures the ability of a compound to donate a hydrogen atom or electron. nih.govresearchgate.net While some pyrimidine derivatives show low to moderate activity in the DPPH assay, others have demonstrated significant radical scavenging potential. nih.govnanobioletters.com
In addition to direct radical scavenging, these compounds have shown strong efficacy in inhibiting lipid peroxidation, a key process in cellular damage. nih.govmdpi.com In assays using 2,2′-azobis (2-amidinopropane) dihydrochloride (AAPH) to induce lipid peroxidation, pyrimidine derivatives have shown potent inhibitory effects. nih.gov Some 2-thiouracil-5-sulfonamide derivatives exhibited more pronounced antioxidant activity against lipid peroxidation than the standard ascorbic acid. mdpi.com These findings underscore the capacity of the pyrimidine scaffold to serve as a basis for novel antioxidant agents. nih.govmdpi.com
Table 5: In Vitro Antioxidant Activity of Pyrimidine Derivatives
| Assay | Compound Class | Activity Metric | Value Range | Reference |
| DPPH Radical Scavenging | Pyrido[2,3-d]pyrimidines | Activity | Low to Moderate | nih.gov |
| Lipid Peroxidation Inhibition | 2-Thiouracil derivatives | IC50 | 20.0 - 22.0 μg/mL | mdpi.com |
| Lipoxygenase (LOX) Inhibition | Pyrido[2,3-d]pyrimidines | IC50 | 17 - 47.5 μM | nih.gov |
| DPPH Radical Scavenging | Pyrimidine Acrylamides | % Inhibition | 71-82% | mdpi.com |
| Total Antioxidant Capacity (TAC) | Pyrazolo[1,5-a]pyrimidines | TAC | 30.58 - 31.27 mg GAE/g | nih.gov |
Other Pharmacological Activities (In Vitro)
Anticonvulsant Activity
The pyrimidine nucleus is a recognized scaffold for compounds with activity in the central nervous system, including anticonvulsant effects. nih.govpensoft.net Various derivatives, particularly those fused with other heterocyclic rings like triazoles, have been synthesized and evaluated for their anti-epileptic potential.
Novel 2,5-disubstituted nih.govnih.govnih.gov-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives were assessed using a 4-aminopyridine (4-AP)-induced hyperexcitability model in primary cultured neocortical neurons. nih.gov Several compounds from this series demonstrated remarkable anti-epileptic activities. nih.gov Preliminary SAR analysis indicated that the pyrimidine-7(4H)-one motif is a crucial "active core" for this anticonvulsant activity. nih.gov Other studies on related derivatives have shown potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for screening anticonvulsant drugs. researchgate.netnih.gov These findings suggest that the pyrimidine scaffold is a promising starting point for the development of new anticonvulsant agents. nih.govpensoft.net
Hypotensive Effects
There are no specific studies detailing the in vitro or in silico hypotensive effects of this compound or its derivatives. Research on other pyrimidine analogues has indicated that this heterocyclic scaffold can be a valuable pharmacophore for developing antihypertensive agents. For instance, studies on N-substituted 6-phenylpyrimidinones have shown interesting hypotensive activity. nih.gov However, the structural differences between these compounds and this compound are significant, making direct extrapolation of their biological activities and mechanisms of action unreliable.
To ascertain the hypotensive potential of this compound, dedicated experimental studies would be required. Such research would typically involve in vitro assays on isolated tissues (e.g., aortic rings) to assess vasorelaxant properties and in vivo studies in animal models of hypertension.
Anthelmintic Activity
Similarly, the scientific literature lacks specific data on the anthelmintic activity of this compound and its derivatives. The pyrimidine nucleus is a core component of various compounds with known anthelmintic properties. nih.gov For example, a series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anthelmintic efficacy. ijpsdronline.com One of the more active compounds from this series demonstrated significant activity against the earthworm Pheretima posthuma. ijpsdronline.com
However, the structural dissimilarity between these compounds and this compound means that one cannot assume similar anthelmintic properties. A thorough investigation, including screening against various helminth species, would be necessary to determine if this compound possesses any anthelmintic potential.
Structure-Activity Relationship (SAR) Elucidation
Without experimental data for this compound and its derivatives, a specific SAR elucidation is not possible. The following sections provide a hypothetical discussion based on general principles observed in the SAR of other biologically active pyrimidine compounds.
Critical Role of the Pyrimidin-5-ol Moiety and its Derivatization
The pyrimidin-5-ol moiety is a key structural feature. The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, which is often crucial for molecular recognition at a biological target. Derivatization of this hydroxyl group, for instance, through etherification or esterification, would alter these hydrogen bonding capabilities and could modulate the compound's activity and pharmacokinetic properties.
Impact of Substituents at Other Pyrimidine Ring Positions (C4, C6)
Modifications at the C4 and C6 positions of the pyrimidine ring in other series of pyrimidine derivatives have been shown to have a profound impact on biological activity. The introduction of various substituents, such as amino, alkyl, or aryl groups, at these positions can alter the molecule's shape, polarity, and electronic properties. These changes can lead to enhanced or diminished biological activity by affecting how the molecule fits into and interacts with its biological target.
Correlation Between Computational and Experimental Biological Data
Currently, there are no available computational or experimental biological data for this compound. In a typical drug discovery process, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, would be used to predict the biological activity of a series of derivatives. These in silico predictions would then be validated and refined through in vitro and in vivo experimental testing. A strong correlation between computational predictions and experimental results would validate the predictive models and guide the design of more potent and selective compounds.
Applications in Materials Science and Other Advanced Chemical Fields
Design and Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules, forming one-, two-, or three-dimensional porous structures. nih.govmdpi.com The ability to tune the structure and function of MOFs by carefully selecting these building blocks has led to their application in gas storage, separation, and catalysis. nih.gov
The 2-m-Tolyl-pyrimidin-5-ol molecule possesses key features that suggest its potential as a functional organic linker in MOF synthesis. The nitrogen atoms within the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions. While many MOFs are built with ligands containing two or more carboxylate groups, the use of N-donor ligands is also prevalent. mdpi.commdpi.com The integration of a ligand like this compound could introduce specific functionalities into the MOF's pores. The m-tolyl group, for instance, could influence the framework's hydrophobicity and its selective adsorption properties for organic molecules. researchgate.net Furthermore, the hydroxyl group could serve as a site for post-synthetic modification, allowing for the attachment of other functional groups within the MOF structure. Studies have shown that incorporating functional groups like pyridine (B92270) into oligomeric ligands can direct the structure and properties of the resulting MOF, indicating the importance of the linker's specific chemical nature. escholarship.org
Exploration as Nonlinear Optical (NLO) Materials and Dyes
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optical data processing, optoelectronics, and photonic devices. rsc.orgrsc.org A key strategy in designing organic NLO molecules is to create "push-pull" systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. The pyrimidine core is known for its electron-deficient (acceptor) nature, making it an ideal component for NLO chromophores. rsc.orgresearchgate.net
In this compound, the hydroxyl (-OH) group can function as an electron donor, while the pyrimidine ring acts as the electron acceptor. This intramolecular charge transfer character is a fundamental requirement for NLO activity. Research on other pyrimidine derivatives has demonstrated their significant NLO properties. For example, theoretical and experimental studies on various pyrimidine-based dyes and chromophores have confirmed their potential for applications like second harmonic generation. researchgate.net A detailed study of the pyrimidine derivative PMMS revealed a significant third-order nonlinear susceptibility (χ³), highlighting the potential of the pyrimidine scaffold in advanced optical materials. rsc.orgrsc.orgresearchgate.net The NLO properties of such compounds can be assessed by their polarizability and hyperpolarizability values, which are often enhanced in a crystalline environment. rsc.orgrsc.org
Below is a table of NLO properties for a representative pyrimidine derivative, illustrating the data used to evaluate such materials.
| Compound Name | First-Order Hyperpolarizability (β) | Third-Order Susceptibility (χ³) | Reference |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | 2.15 x 10⁻³⁰ esu (Calculated) | 1.34 x 10⁻¹² esu (Calculated) | rsc.orgrsc.org |
Potential for Use in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are devices that produce light from organic emissive layers when a voltage is applied. dergipark.org.tr Pyrimidine derivatives are widely utilized in OLEDs as fluorescent emitters, host materials, and electron transport layers. nih.gov This is largely due to the C=N double bond in the pyrimidine ring, which makes it a strong electron acceptor. nih.gov
The structure of this compound suggests it could serve as a building block for OLED materials. The pyrimidine core can be functionalized to create emitters that leverage mechanisms like thermally activated delayed fluorescence (TADF) to achieve high quantum efficiency. nih.gov The tolyl group could enhance the material's solubility and improve its film-forming characteristics, which are important for solution-processed OLEDs. rsc.org The hydroxyl group offers a reactive site for attaching other functional moieties, such as hole-transporting triphenylamine groups, to create bipolar host materials or complex emitters. nih.gov Research has shown that OLEDs based on phenyl pyrimidine derivatives can achieve high external quantum efficiencies (EQE), demonstrating the viability of this class of compounds in high-performance display and lighting applications. nih.gov
The following table presents performance data for OLEDs incorporating various pyrimidine-based emitters.
| Emitter Compound Type | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |
| Phenyl Pyrimidine with Triphenylamino Donor | Blue-Green | 10.6% | nih.gov |
| Pyrimidine-5-carbonitriles with Triphenylamino Donor | Blue/Sky Blue | Up to 7% | nih.gov |
| TTM-3PDMAC (Radical derivative) | Near-Infrared (830 nm) | 3.1% | rsc.org |
Investigation as Corrosion Inhibitors for Metallic Surfaces
The use of organic compounds as corrosion inhibitors is a critical strategy for protecting metallic surfaces, particularly steel, in acidic industrial environments. sdit.ac.inacademicjournals.org Pyrimidine derivatives have been identified as effective, and often environmentally benign, corrosion inhibitors. sdit.ac.in Their inhibitory action stems from the adsorption of the molecule onto the metal surface, which blocks active corrosion sites. academicjournals.orgfrontiersin.org
The molecular structure of this compound is well-suited for this application. The nitrogen atoms in the pyrimidine ring, the oxygen atom in the hydroxyl group, and the π-electrons from the aromatic tolyl group can all donate electrons to the unoccupied d-orbitals of iron atoms on the steel surface, forming a stable, protective film. sdit.ac.in Studies on various pyrimidine derivatives have shown high inhibition efficiencies. tandfonline.com Potentiodynamic polarization studies typically reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. frontiersin.orgtandfonline.com The effectiveness of these inhibitors generally increases with concentration. academicjournals.orgtandfonline.com
The table below summarizes the performance of several pyrimidine derivatives as corrosion inhibitors for steel in acidic solutions.
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Reference |
| 4-(4-aminophenyl)-6-(3-nitrophenyl) pyrimidin-2(1H)-one (ANP) | Mild Steel | 1.0 M HCl | Not Specified | 99% | aip.org |
| 2,4-diphenylbenzo academicjournals.orgfrontiersin.orgimidazo[1,2-a]pyrimidine (DPIP) | Mild Steel | 1 M HCl | 0.1 mmol L⁻¹ | 90.5% | frontiersin.org |
| 2-(4-octylphenyl)-4-phenylbenzo academicjournals.orgfrontiersin.orgimidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | 1 M HCl | 0.1 mmol L⁻¹ | 91.9% | frontiersin.org |
| 2,6-Dimethylpyrimidine-2-amine derivatives | Carbon Steel | 2 M HCl | Not Specified | Effective | academicjournals.org |
Building Block for Advanced Catalytic Systems
The versatility of the pyrimidine scaffold makes it a valuable building block in organic synthesis for creating more complex molecules with specific functions. myskinrecipes.comresearchgate.net While some research focuses on using catalysts for the synthesis of pyrimidines, the pyrimidine moiety itself can be incorporated into larger systems designed for catalysis. researchgate.net
This compound can serve as a key intermediate in the synthesis of advanced molecules. myskinrecipes.com The hydroxyl group and the pyrimidine ring are reactive sites that can be readily modified. For example, the hydroxyl group can be used to link the molecule to a solid support or to another molecular fragment. The nitrogen atoms could act as ligands to coordinate with a metal center, forming a catalytically active metal complex. The synthesis of enantiomerically pure building blocks is a crucial aspect of modern chemistry, and versatile starting materials are highly sought after. researchgate.net The defined stereochemistry and electronic properties of this compound make it a candidate for developing ligands for asymmetric catalysis or as a precursor for novel heterocyclic systems with potential biological or material applications. mdpi.commdpi.com
Conclusion and Future Perspectives
Synthesis and Reactivity of 2-m-Tolyl-pyrimidin-5-ol: A Summary of Key Findings
The synthesis of this compound, while not explicitly detailed in the literature, can be projected using established methodologies for pyrimidine (B1678525) ring formation. The most prevalent and versatile method is the principal synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment such as an amidine, urea (B33335), or guanidine (B92328). wikipedia.org
For the targeted synthesis of this compound, the logical precursors would be m-toluamidine hydrochloride and a C3 fragment suitable for forming the pyrimidin-5-ol structure. A plausible synthetic route is the reaction of m-toluamidine with a derivative of malonic acid that can lead to the formation of the 5-hydroxy group. Three-component reactions, a cornerstone of modern synthetic chemistry, also offer an efficient pathway to polysubstituted pyrimidines and could be adapted for this purpose. growingscience.comorganic-chemistry.org
The reactivity of this compound is governed by the electronic properties of its pyrimidine core and the influence of its substituents. The pyrimidine ring is inherently electron-deficient, which generally makes it resistant to electrophilic substitution but susceptible to nucleophilic attack. growingscience.com However, the presence of the -OH group at the C5 position acts as a powerful electron-donating group, activating the ring towards electrophilic substitution, likely at the C4 and C6 positions. Conversely, the hydroxyl group can be a site for various reactions, such as etherification and esterification, allowing for the synthesis of diverse derivatives. The m-tolyl group at the C2 position primarily imparts steric and lipophilic characteristics, which can influence the molecule's solubility and interaction with biological targets.
Table 1: Plausible Synthetic Approaches for this compound
| Synthetic Method | Key Precursors | General Reaction Conditions | Potential Advantages |
|---|---|---|---|
| Principal Synthesis (Amidine Condensation) | m-Toluamidine, Substituted Malonic Acid Derivative (e.g., Formyl-acetic acid ester) | Base or acid catalysis, reflux in a suitable solvent. | Well-established, versatile for various substitutions. wikipedia.org |
| Three-Component Reaction | m-Tolualdehyde, a compound with an active methylene group, and a nitrogen source (e.g., urea). | Often catalyzed by Lewis acids or organocatalysts. mdpi.com | High atom economy, operational simplicity, diversity of accessible structures. |
| Cyclization of β-enaminones | An enaminone derived from m-toluamidine. | Thermal or acid-catalyzed cyclization. | Good control over regioselectivity. |
Translational Potential of this compound Derivatives in Biomedical Applications
Pyrimidine derivatives are a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.govijsat.org Their biological activities are vast and include anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. nih.govgsconlinepress.comorientjchem.org The translational potential of this compound lies in the derivatization of its core structure to target various biological pathways.
The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like a phenyl ring, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The tolyl group can engage in hydrophobic interactions within protein binding pockets, while the 5-hydroxyl group provides a crucial hydrogen bond donor/acceptor site. This combination of features makes this compound a promising starting point for drug discovery programs. For instance, many kinase inhibitors used in cancer therapy feature a substituted pyrimidine core that targets the ATP-binding site of enzymes like EGFR. acs.org Derivatives of this compound could be designed and screened for similar inhibitory activities. Furthermore, the antioxidant properties reported for other pyrimidine derivatives suggest a potential role in combating oxidative stress-related diseases. mdpi.com
Table 2: Established Biomedical Activities of Pyrimidine Scaffolds
| Therapeutic Area | Mechanism of Action / Target | Example Class of Pyrimidine Derivatives | Reference |
|---|---|---|---|
| Oncology | Kinase Inhibition (e.g., EGFR, CDK), Antimetabolites | 2,4-Disubstituted anilinopyrimidines, 5-Fluorouracil | ijsat.orgacs.org |
| Infectious Diseases | Inhibition of viral reverse transcriptase, Dihydrofolate reductase inhibition | Zidovudine (HIV), Trimethoprim (Antibacterial) | nih.gov |
| Inflammation | Inhibition of COX enzymes, modulation of cytokine production | Pyrido[2,3-d]pyrimidines | rsc.org |
| Neurological Disorders | CNS receptor modulation, enzyme inhibition | Barbiturates, various CNS-active agents | nih.gov |
| Cardiovascular Diseases | Calcium channel blocking, antihypertensive effects | Rosuvastatin (statin with a pyrimidine core) | nih.gov |
Emerging Research Directions in Pyrimidine Chemistry and its m-Tolyl-5-ol Derivatives
The field of pyrimidine chemistry is continuously evolving, driven by the need for more efficient synthetic methods and novel therapeutic agents. An emerging trend is the development of green and sustainable synthetic protocols, including the use of biocatalysis and metal-supported heterogeneous catalysts for pyrimidine synthesis. researchgate.netscilit.com These approaches offer advantages such as milder reaction conditions, easier product separation, and catalyst recyclability.
Another significant research direction is the design of hybrid molecules, where the pyrimidine core is fused or linked to other pharmacologically active heterocycles. ijsat.org This strategy aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects or overcoming drug resistance. For this compound, this could involve creating derivatives linked to moieties like triazoles, indoles, or quinolines to explore novel biological activities.
Furthermore, the application of pyrimidine derivatives is expanding beyond traditional drug roles. For example, their use as scaffolds for Proteolysis Targeting Chimeras (PROTACs) is a burgeoning area. A PROTAC based on the this compound scaffold could be designed to bind to a specific target protein and recruit an E3 ubiquitin ligase, leading to the targeted degradation of the protein. This represents a powerful new modality for therapeutic intervention.
Strategic Opportunities for Further Development in Advanced Materials and Catalysis
While best known for their biological roles, heterocyclic compounds like pyrimidines are increasingly being explored for applications in materials science and catalysis. scilit.com The unique electronic properties of the pyrimidine ring, characterized by its π-electron system and nitrogen heteroatoms, make it an attractive building block for functional organic materials.
Advanced Materials: Pyrimidine derivatives have been investigated for their potential use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). nih.gov The rigid, aromatic structure of this compound could be modified to create molecules with specific photophysical properties, such as thermally activated delayed fluorescence (TADF), making them suitable as emitters in OLED devices. Additionally, the ability of nitrogen heterocycles to self-assemble into ordered structures on surfaces could be exploited. Theoretical studies have shown that pyrimidine can form ordered adsorption patterns on silicon surfaces, suggesting potential applications in molecular electronics and sensor technology. rsc.org The m-tolyl group could be used to tune the intermolecular interactions and influence the packing of these molecules in thin films.
Catalysis: Nitrogen-containing heterocycles are widely used as ligands in coordination chemistry and catalysis. mdpi.com The nitrogen atoms of the pyrimidine ring in this compound can act as coordination sites for transition metals. The resulting metal-pyrimidine complexes could function as novel homogeneous or heterogeneous catalysts. The 5-hydroxyl group and the m-tolyl substituent offer sites for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific organic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
